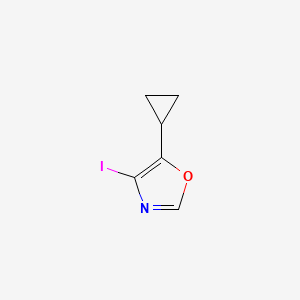

5-Cyclopropyl-4-iodo-1,3-oxazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H6INO |

|---|---|

Molecular Weight |

235.02 g/mol |

IUPAC Name |

5-cyclopropyl-4-iodo-1,3-oxazole |

InChI |

InChI=1S/C6H6INO/c7-6-5(4-1-2-4)9-3-8-6/h3-4H,1-2H2 |

InChI Key |

LJMMHROXKAOAKK-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2=C(N=CO2)I |

Origin of Product |

United States |

Synthetic Methodologies for 5 Cyclopropyl 4 Iodo 1,3 Oxazole and Analogues

Retrosynthetic Strategies for 1,3-Oxazole Scaffolds

Retrosynthetic analysis of 5-substituted-4-halo-1,3-oxazoles reveals several key bond disconnections that inform the forward synthesis. A primary strategy involves the formation of a 5-substituted-1,3-oxazole intermediate, which is then halogenated at the C4 position. The 5-cyclopropyl-1,3-oxazole (B2455968) core can be disconnected in various ways, pointing to several classes of starting materials. Common retrosynthetic approaches for the oxazole (B20620) ring itself often lead back to α-acylamino ketones (for Robinson-Gabriel synthesis), cyanohydrins and aldehydes (for Fischer synthesis), or tosylmethyl isocyanide (TosMIC) and aldehydes (for Van Leusen synthesis). For the specific target, a retrosynthetic path would disconnect the C4-I bond to reveal 5-cyclopropyl-1,3-oxazole as a key precursor. Further disconnection of the oxazole ring of this precursor could then follow one of the established routes.

Established Routes to 1,3-Oxazole Ring Systems

The construction of the 1,3-oxazole ring is a cornerstone of heterocyclic chemistry, with numerous methods developed to achieve this five-membered aromatic system. These methods can be broadly categorized into cyclocondensation reactions, transition metal-catalyzed cyclizations, and multicomponent reactions.

Cyclocondensation Reactions

Cyclocondensation reactions are among the most classic and widely used methods for synthesizing 1,3-oxazoles. These reactions typically involve the formation of the oxazole ring from an open-chain precursor through an intramolecular cyclization and dehydration step.

Robinson-Gabriel Synthesis: This method involves the cyclodehydration of 2-acylamino ketones to form 2,5-disubstituted oxazoles. wikipedia.org The requisite 2-acylamino ketone can be prepared by various methods, including the Dakin-West reaction. For the synthesis of a 5-cyclopropyl-1,3-oxazole, a 2-acylamino ketone bearing a cyclopropyl (B3062369) group would be the key starting material. The reaction is typically promoted by strong acids such as sulfuric acid or phosphorus pentoxide. A modified, milder version of this reaction employs triphenylphosphine (B44618) and iodine. wikipedia.org

Fischer Oxazole Synthesis: The Fischer synthesis provides 2,5-disubstituted oxazoles through the reaction of an aldehyde cyanohydrin with an aldehyde in the presence of anhydrous hydrogen chloride. wikipedia.orgdrugfuture.com To synthesize a 5-cyclopropyl-1,3-oxazole via this route, one could potentially use cyclopropanecarboxaldehyde (B31225) to form the corresponding cyanohydrin, which would then react with another aldehyde.

Van Leusen Oxazole Synthesis: This versatile method utilizes tosylmethyl isocyanide (TosMIC) as a three-atom synthon that reacts with an aldehyde in the presence of a base, such as potassium carbonate, to yield a 5-substituted oxazole. wikipedia.orgorganic-chemistry.org The reaction proceeds through the formation of a 2-oxazoline intermediate which then eliminates the tosic acid to form the aromatic oxazole ring. For the synthesis of 5-cyclopropyl-1,3-oxazole, cyclopropanecarboxaldehyde would be the required aldehyde component. wikipedia.org

Table 1: Comparison of Cyclocondensation Reactions for 5-Substituted Oxazole Synthesis

| Reaction Name | Starting Materials | Reagents/Conditions | Product Scope |

|---|---|---|---|

| Robinson-Gabriel | 2-Acylamino ketone | H₂SO₄, P₂O₅, or PPh₃/I₂ | 2,5-Disubstituted oxazoles |

| Fischer | Aldehyde cyanohydrin, Aldehyde | Anhydrous HCl | 2,5-Disubstituted oxazoles |

| Van Leusen | Aldehyde, TosMIC | Base (e.g., K₂CO₃) | 5-Substituted oxazoles |

Transition Metal-Catalyzed Cyclizations and Annulations

Modern synthetic methods increasingly rely on transition metal catalysis to achieve efficient and regioselective formation of heterocyclic rings. nih.gov Palladium, copper, and gold catalysts have been extensively used in the synthesis of oxazoles.

Palladium-Catalyzed Reactions: Palladium catalysts can be employed in various strategies, such as the coupling of N-propargylamides with aryl iodides, which proceeds through a coupling step followed by in situ cyclization. Palladium catalysis can also be used for the functionalization of cyclopropane (B1198618) C-H bonds, which could be a potential route to introduce the cyclopropyl group. nih.govrsc.orgnih.gov

Copper-Catalyzed Reactions: Copper-catalyzed reactions offer a powerful tool for oxazole synthesis. For instance, copper-catalyzed tandem oxidative cyclization of enamides can yield polysubstituted oxazoles. jetir.org Another approach involves the copper-catalyzed reaction of α-diazoketones with nitriles.

Gold-Catalyzed Reactions: Gold catalysts are particularly effective in activating alkynes for nucleophilic attack. Gold-catalyzed cycloisomerization of propargyl amides is a common strategy for forming the oxazole ring.

Table 2: Examples of Transition Metal-Catalyzed Oxazole Synthesis

| Catalyst | Starting Materials | Reaction Type | Reference |

|---|---|---|---|

| Palladium | N-propargylamides, aryl iodides | Coupling and cyclization | nih.gov |

| Copper | Enamides | Oxidative cyclization | jetir.org |

| Gold | Propargyl amides | Cycloisomerization | - |

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials. nih.gov Several MCRs have been developed for the synthesis of oxazoles. For instance, a three-component reaction involving an aldehyde, an amine, and a cyanide source can lead to the formation of an α-amino nitrile, a precursor that can be further elaborated to an oxazole. While specific examples for the direct synthesis of 5-cyclopropyl-1,3-oxazole via an MCR are not abundant in the literature, the use of cyclopropanecarboxaldehyde as a component in known MCRs for oxazole synthesis presents a plausible and efficient strategy. nih.gov

Strategies for Iodination at the C4 Position of 1,3-Oxazoles

Once the 5-cyclopropyl-1,3-oxazole core is synthesized, the final step is the regioselective introduction of an iodine atom at the C4 position. The electron-rich nature of the oxazole ring makes it susceptible to electrophilic substitution, and the C4 position is often a reactive site, depending on the substituents present.

Electrophilic Iodination Techniques

Electrophilic iodination is the most common method for introducing iodine onto an aromatic ring. Various iodinating agents can be employed for this purpose.

N-Iodosuccinimide (NIS): NIS is a mild and effective electrophilic iodinating agent that is widely used in organic synthesis. organic-chemistry.orgorgsyn.orgcommonorganicchemistry.comwikipedia.orgchemicalbook.com The reaction is typically carried out in a suitable solvent such as acetonitrile (B52724) or tetrahydrofuran. The regioselectivity of the iodination can be influenced by the reaction conditions and the substitution pattern of the oxazole. For 5-substituted oxazoles, iodination often occurs at the C4 position.

Iodine (I₂): Molecular iodine can also be used as an iodinating agent, often in the presence of an oxidizing agent or a Lewis acid to generate a more electrophilic iodine species. For example, a combination of iodine and a hypervalent iodine reagent can be effective.

A study by Vedejs and Luchetta describes a method for the iodination of oxazoles at the C4 position via 2-lithiooxazoles, which offers an alternative route for regioselective iodination. organic-chemistry.orgacs.org

Table 3: Common Electrophilic Iodinating Agents

| Reagent | Abbreviation | Typical Conditions |

|---|---|---|

| N-Iodosuccinimide | NIS | Acetonitrile or THF, often at room temperature or with gentle heating |

| Iodine | I₂ | Often used with an oxidizing agent (e.g., HIO₃) or a Lewis acid |

Metalation-Directed Iodination

The direct iodination of oxazoles at the C4 position can be achieved through metalation, a process that involves the use of a strong base to deprotonate the oxazole ring, creating a nucleophilic center that can then react with an iodine source. A notable method involves the use of 2-lithiooxazoles. acs.org However, a significant challenge with 2-lithiooxazoles is their propensity to undergo electrocyclic ring opening. acs.org

To circumvent this issue, a practical approach involves the formation of oxazole-borane complexes. This strategy effectively stabilizes the oxazole ring, preventing the undesired ring-opening reaction. The metalation of these complexes, followed by treatment with an electrophilic iodine source, provides a reliable route to C4-iodinated oxazoles. acs.orgacs.org

Hypervalent Iodine Reagent-Mediated Syntheses

Hypervalent iodine reagents have emerged as powerful and environmentally friendly tools in organic synthesis, demonstrating transition-metal-like reactivity. bohrium.combenthamdirect.comthieme-connect.com These reagents are extensively used in the synthesis of oxazoles and other heterocyclic compounds. thieme-connect.comnsf.govthieme-connect.com They can function as both activating agents for various substrates and as heteroatom donors. bohrium.comthieme-connect.com

Several hypervalent iodine reagents, including (diacetoxyiodo)benzene (B116549) and [bis(trifluoroacetoxy)iodo]benzene, are instrumental in the formation of the oxazole ring from various precursors. nsf.gov For instance, the combination of (diacetoxyiodo)benzene and trimethylsilyl (B98337) iodide can promote the intramolecular iodocyclization of N-allylamides to yield 5-iodomethyl-2-oxazoline compounds. nsf.gov Furthermore, hypervalent iodine(III) species can be employed in the oxidative cycloisomerization of N-propargyl amides to produce oxazoles with diverse functionalities. benthamdirect.com These methods often proceed under mild conditions and offer a metal-free alternative for synthesis. benthamdirect.com

Tandem Oxidative Cyclization Reactions

Tandem reactions, where multiple bond-forming events occur in a single pot, offer an efficient and atom-economical approach to complex molecules. The synthesis of polysubstituted oxazoles can be effectively achieved through tandem oxidative cyclization reactions. rsc.orgrsc.orgnih.gov

One such method involves the palladium-catalyzed oxidative cyclization of N-acyl enamides with iodobenzenes, providing a route to versatile substituted oxazole derivatives under mild conditions. rsc.orgrsc.org Another approach utilizes a copper-catalyzed tandem oxidative cyclization, which also allows for the synthesis of polysubstituted oxazoles from readily available starting materials. nih.govorganic-chemistry.org Iodine-catalyzed tandem oxidative cyclization has also been reported as a practical and simple method for synthesizing 2,5-disubstituted oxazoles. organic-chemistry.org These tandem processes often involve the in-situ generation of intermediates that undergo subsequent cyclization and oxidation steps to afford the final oxazole product. rsc.orgresearchgate.net

Introduction of the Cyclopropyl Moiety into Oxazole Structures

The incorporation of a cyclopropyl group into the oxazole framework can be accomplished through several synthetic strategies, primarily involving either the cyclopropylation of a suitable precursor molecule before the formation of the oxazole ring or by forming the cyclopropyl ring on a pre-existing oxazole structure.

Cyclopropylation of Precursors

This strategy involves the introduction of the cyclopropyl group at an early stage of the synthesis. For example, a starting material containing a cyclopropyl moiety can be elaborated through a series of reactions to construct the oxazole ring. This approach ensures the presence of the cyclopropyl group in the final product.

Ring-Closing Reactions to Form the Cyclopropyl Group

An alternative approach is to form the cyclopropyl ring on a molecule that already contains the oxazole core. This can be achieved through intramolecular cyclization reactions of appropriately functionalized oxazole derivatives. The cyclopropane ring is known for its significant ring strain, which influences its reactivity and allows it to participate in various ring-opening reactions. nih.govyoutube.com

Development of Sustainable and Metal-Free Synthetic Protocols for 5-Cyclopropyl-4-iodo-1,3-oxazole (B6218476)

The development of sustainable and metal-free synthetic methods is a growing area of focus in organic chemistry, driven by the need for greener and more economical processes. benthamdirect.com For the synthesis of compounds like this compound, this involves moving away from transition-metal catalysts and exploring alternative activation methods.

Hypervalent iodine reagents play a significant role in this context, offering a metal-free pathway for oxidative transformations. benthamdirect.comthieme-connect.com Their low toxicity, high stability, and ease of handling make them attractive alternatives to traditional metal catalysts. benthamdirect.com Research in this area focuses on developing novel methods that utilize these reagents for the efficient and selective synthesis of functionalized oxazoles. benthamdirect.com The use of photoredox catalysis in combination with CO2 has also been explored for the tandem oxidative cyclization of α-bromo ketones and amines to produce substituted oxazoles without the need for transition metals or peroxides. organic-chemistry.org

Comparative Analysis of Synthetic Efficiencies and Selectivities

The synthesis of substituted oxazoles like this compound requires careful selection of methods to ensure both high efficiency (yield) and precise control over the placement of substituents (selectivity). A comparative analysis of different strategies for both the core ring formation and the subsequent iodination reveals distinct advantages and limitations for each approach.

Ring Formation Strategies

| Synthetic Method | General Description | Typical Yields | Selectivity | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Van Leusen Reaction | Reaction of an aldehyde with tosylmethyl isocyanide (TosMIC). | Good to High | Excellent for 5-substituted oxazoles. | One-pot procedure, readily available starting materials. | TosMIC is relatively expensive. |

| Robinson-Gabriel Synthesis | Intramolecular cyclization of 2-acylamino ketones. | Moderate to Good | Depends on precursor synthesis; allows for various substitution patterns. | Versatile for polysubstituted oxazoles. | Requires a cyclodehydrating agent (e.g., H₂SO₄, POCl₃), which can be harsh. |

| Fischer Oxazole Synthesis | Reaction of cyanohydrins with aldehydes. | Moderate | Good for 2,5-disubstituted oxazoles. | One of the earliest methods. | Requires anhydrous acid (HCl), limited scope. |

| Copper/Palladium-Catalyzed Cyclizations | Intramolecular cyclization of functionalized enamides or reactions of amides and ketones. | Good to Excellent | High regioselectivity can be achieved. acs.org | Mild reaction conditions, high functional group tolerance. | Requires metal catalysts which can be costly and require removal from the final product. |

C-4 Iodination Strategies

Once the 5-cyclopropyl-1,3-oxazole core is formed, the regioselective iodination at the C-4 position is the critical final step. The selectivity of this step is paramount, as other positions on the oxazole ring (C-2) are also susceptible to electrophilic attack or metallation.

| Iodination Method | Reagents | Typical Yields | Selectivity | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Deprotonation/Iodination | 1. Strong base (e.g., LiHMDS, n-BuLi) 2. Iodine (I₂) | Good (e.g., 79% for a related substrate). google.com | Highly selective for the C-4 position via a proposed halogen-dance mechanism from a 2-lithio intermediate. acs.org | High regioselectivity for the desired isomer. | Requires cryogenic temperatures (-78 °C) and strongly basic, anhydrous conditions. |

| Electrophilic Iodination | N-Iodosuccinimide (NIS) / Trifluoroacetic Acid (TFA) | Variable | Selectivity can be an issue; may lead to mixtures of isomers or di-iodination depending on the substrate. nih.gov | Milder conditions compared to strong bases. | Lower regioselectivity is a significant risk; optimization is often required. |

Mechanistic Investigations of Reactions Involving 5 Cyclopropyl 4 Iodo 1,3 Oxazole

Reaction Pathways in Oxazole (B20620) Formation

The synthesis of substituted oxazoles, including the 5-cyclopropyl-4-iodo-1,3-oxazole (B6218476) backbone, can be achieved through various methods, with oxidative cyclization being a prominent strategy. These reactions often involve iodine or hypervalent iodine reagents, which play a crucial role in the ring-forming process.

Role of Iodine in Oxidative Cyclization Mechanisms

Molecular iodine is a versatile reagent in the synthesis of oxazole derivatives, often acting as a promoter or catalyst in oxidative cyclization reactions. acs.orgrsc.org The synthesis of 2,5-disubstituted oxazoles, for instance, has been accomplished through an iodine-promoted oxidative domino cyclization of methyl azaarenes and α-amino ketones under metal-free conditions. acs.org

The mechanism of these iodine-mediated reactions often involves several key steps. For example, in the synthesis of polysubstituted oxazoles from β-keto esters and amines, the proposed pathway begins with the formation of an α-iodo-β-keto ester derivative. rsc.org This intermediate then reacts with an amine to form an enamine intermediate. Subsequent intramolecular cyclization, followed by oxidation, leads to the aromatization of the ring to form the stable oxazole product. rsc.org In some systems, iodine in an alkaline medium can form hypoiodous acid (HIO), which can disproportionate and enhance the oxidative process, avoiding the need for external, and often toxic, oxidizing agents like peroxides. rsc.org

Control experiments in certain iodine-promoted syntheses have highlighted the indispensable role of iodine. For instance, in the reaction of 4-methylquinoline, intermediates such as 4-(iodomethyl)quinoline (B13185488) and quinoline-4-carboxaldehyde were identified, indicating that iodine is involved in multiple stages of the reaction pathway leading to the final oxazole product. acs.org Generally, iodine-promoted cyclizations proceed via electrophilic addition of iodine to an activated double or triple bond, followed by intramolecular attack by a nucleophile and subsequent elimination to form the heterocyclic ring. nih.gov

Intermediates and Transition States in Hypervalent Iodine Mediated Processes

Hypervalent iodine reagents, such as (diacetoxyiodo)benzene (B116549) (PIDA) and Koser's reagent (HTIB), are powerful oxidants widely used in the synthesis of heterocyclic compounds, including oxazoles. nsf.govumn.eduarkat-usa.org These reagents facilitate oxidative cyclization reactions under mild conditions and are considered environmentally benign alternatives to heavy-metal oxidants. arkat-usa.orgorganic-chemistry.org

The synthesis of oxazoles using hypervalent iodine often proceeds through the reaction of substrates like N-propargylamides. nsf.gov A proposed mechanism for the (diacetoxyiodo)benzene-mediated cyclization of N-propargylamides involves the initial generation of acetyl hypoiodite (B1233010) (AcOI). nsf.gov This species, formed from the reaction of (diacetoxyiodo)benzene with an iodide source like lithium iodide or trimethylsilyl (B98337) iodide, acts as the key electrophile. nsf.gov The subsequent steps likely involve the activation of the alkyne or alkene moiety in the substrate by the iodine(III) species, followed by an intramolecular nucleophilic attack from the amide oxygen to close the ring. nsf.govumn.edu This cyclization results in the formation of intermediates like (E)-5-iodomethylene-2-oxazolines. nsf.gov

In some cases, the reaction mechanism may involve radical intermediates. For example, the trifluoromethylation of N-allylamides mediated by hypervalent iodine is thought to proceed through the formation of a free-radical intermediate. nsf.gov Furthermore, iodine(III) catalysts, generated in situ from an iodoarene precursor, can promote formal [2+2+1] cycloaddition-type reactions between alkynes, nitriles, and an oxygen atom source to regioselectively form substituted oxazoles. nih.gov Theoretical studies suggest that the stability and reactivity of hypervalent iodine compounds are influenced by factors like hypervalent twisting, which can be the rate-determining step in some reactions. arkat-usa.org

Reactivity at the C4-Iodo Position

The carbon-iodine bond at the C4 position of the oxazole ring is a key site for functionalization. The iodo group serves as an excellent leaving group, enabling a variety of substitution reactions that allow for the introduction of new molecular complexity.

Pathways for Nucleophilic Substitution of Iodine

The iodine atom on the this compound ring is susceptible to replacement by various nucleophiles. Nucleophilic aromatic substitution (SNA_r_) on electron-rich heterocyclic systems like oxazole can be challenging but is a viable pathway for introducing new substituents. matanginicollege.ac.inbyjus.com The reaction generally proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the leaving group, forming a negatively charged intermediate (a Meisenheimer-like complex). scribd.commasterorganicchemistry.com Subsequent elimination of the iodide anion restores the aromaticity of the ring. scribd.com The rate of these reactions is often influenced by the nature of the nucleophile and the substituents on the aromatic ring. byjus.com

A prominent application of this reactivity is in palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. nih.govyoutube.com In these transformations, the C-I bond is activated by a palladium(0) catalyst in an oxidative addition step, forming a palladium(II) intermediate. This is followed by transmetalation (in Suzuki and Stille couplings) or coordination of an alkene/alkyne (in Heck and Sonogashira couplings), and finally, reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. youtube.com

For example, the Suzuki cross-coupling reaction of 3-iodoimidazo[1,2-a]pyridines has been shown to be highly dependent on the base and solvent, with strong bases in solvents like DME providing optimal yields. nih.gov Similarly, copper-catalyzed coupling reactions have been used for the alkoxylation of 4-iodopyrazoles, a related heterocyclic system. nih.gov These methods demonstrate the utility of the iodo-substituent as a synthetic handle for constructing C-C, C-O, and C-N bonds. youtube.comnih.gov

| Coupling Reaction | Reagent | Catalyst | Resulting Bond |

| Suzuki | Organoboron Reagent | Palladium | C-C |

| Heck | Alkene | Palladium | C-C |

| Sonogashira | Terminal Alkyne | Palladium/Copper | C-C |

| Buchwald-Hartwig | Amine | Palladium | C-N |

| Ullmann | Alcohol/Thiol | Copper | C-O / C-S |

This table summarizes common cross-coupling reactions applicable to aryl halides like this compound.

Radical Reaction Mechanisms Initiated by the Iodo Group

The relatively weak carbon-iodine bond can undergo homolytic cleavage upon initiation by heat, light, or a radical initiator, leading to the formation of an oxazolyl radical. libretexts.orgyoutube.com This radical can then participate in various chain reactions. Radical reactions are typically characterized by three main phases: initiation, propagation, and termination. youtube.comyoutube.comyoutube.com

Initiation can be achieved using radical initiators like AIBN (azobisisobutyronitrile) or by photolysis. In the propagation phase, the generated oxazolyl radical can react with other molecules to form a new radical, continuing the chain. libretexts.org For instance, in dehalogenation reactions using tributyltin hydride (Bu3SnH), the tributyltin radical abstracts the iodine atom, generating an oxazolyl radical and tributyltin iodide. libretexts.org The oxazolyl radical then abstracts a hydrogen atom from another molecule of Bu3SnH to give the reduced oxazole and regenerate the tributyltin radical. libretexts.org

Radical cyclization reactions are also a powerful tool in synthesis. acs.org An iodine-promoted radical cyclization of 1,6-enynes with sulfonyl hydrazides has been shown to proceed smoothly in water, forming C-S and C-I bonds in a single step. acs.org While specific studies on this compound are limited, the principles suggest that the iodo group can initiate radical processes, potentially leading to intramolecular cyclizations or intermolecular additions, especially given the presence of the adjacent cyclopropyl (B3062369) group which can influence radical stability and reaction pathways. acs.orgmdpi.com

Influence of the Cyclopropyl Substituent on Reaction Stereochemistry and Regiochemistry

The cyclopropyl group at the C5 position is not merely a passive spectator. Its unique electronic and steric properties can significantly influence the outcome of reactions occurring at the oxazole ring or at the C4-iodo position. Cyclopropane (B1198618) rings are known to possess σ-aromaticity and can stabilize adjacent positive charges or radical centers through conjugation, behaving in some respects like a vinyl group.

In the context of electrophilic or radical attack on the oxazole ring, the cyclopropyl group can exert a directing effect. youtube.com For instance, the ability of a cyclopropyl group to stabilize a carbocationic intermediate can influence the regioselectivity of electrophilic aromatic substitution, although this is less common for an already electron-deficient oxazole ring. More relevant is its potential influence on reactions at the C4 position. The stereoelectronic properties of the cyclopropyl group can affect the transition state energies of substitution or coupling reactions, potentially leading to enhanced reactivity or selectivity. nih.gov

Furthermore, in reactions involving the formation of fused ring systems, the cyclopropyl group can dictate the stereochemistry of the newly formed stereocenters. ku.edunih.gov For example, in directed reactions, a functional group attached to the cyclopropane could chelate to a metal catalyst, delivering a reagent to a specific face of the molecule and thereby controlling the stereochemical outcome. ku.edu The rigid structure of the cyclopropane core can also be exploited in stereoselective ring-closing metathesis reactions to form medium-sized heterocyclic compounds. ku.edu While direct mechanistic studies on the influence of the cyclopropyl group in this compound are not widely reported, the established principles of cyclopropane chemistry suggest it plays a critical role in modulating the molecule's reactivity and selectivity. nih.govthieme-connect.com

Ring-Opening and Rearrangement Dynamics of the 1,3-Oxazole Core

The 1,3-oxazole ring, while aromatic, is susceptible to ring-opening and rearrangement reactions under specific conditions, primarily through photochemical or thermal activation. These transformations often proceed through highly reactive intermediates, leading to a variety of structural motifs.

One of the most significant photochemical reactions of 1,3-oxazoles is their isomerization to other heterocyclic systems or open-chain compounds via a nitrile ylide intermediate. nih.govacs.org This process is initiated by the absorption of UV light, which can lead to the cleavage of the C-O bond of the oxazole ring. For this compound, this would result in the formation of a transient nitrile ylide. The fate of this intermediate is then determined by its subsequent intramolecular reactions. For instance, a 1,5-electrocyclization of the nitrile ylide could lead to the formation of an isomeric oxazole. nih.govacs.org

While specific studies on the thermal rearrangement of 5-cyclopropyl-1,3-oxazoles are not extensively documented, the principles of thermal rearrangements in related systems can be considered. For example, the thermal rearrangement of certain chromeno[2,3-b]pyridines has been shown to proceed via an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism. nih.gov Although this specific mechanism may not be directly applicable, it highlights the potential for thermally induced ring-opening and recyclization pathways in heterocyclic systems like the one .

It is important to note that the presence of the cyclopropyl and iodo substituents will undoubtedly influence the stability and reactivity of any ring-opened intermediates, potentially favoring certain rearrangement pathways over others. However, detailed mechanistic studies are required to fully elucidate these effects.

Chemo- and Regioselective Transformations of the Functional Groups

The presence of two distinct functional groups—the C-I bond at the 4-position and the cyclopropyl ring at the 5-position—on the oxazole core of this compound presents opportunities for selective chemical modifications. The differing reactivity of these groups allows for chemo- and regioselective transformations, primarily through metal-catalyzed cross-coupling reactions.

The carbon-iodine bond at the C4 position is the most reactive site for palladium-catalyzed cross-coupling reactions such as the Suzuki, Sonogashira, and Heck reactions. This high reactivity is a general trend for aryl and heteroaryl iodides. libretexts.org In dihalogenated N-heteroarenes, the halide adjacent to a heteroatom often exhibits preferential reactivity in Pd-catalyzed cross-couplings. nih.gov For this compound, this principle strongly suggests that cross-coupling reactions will occur selectively at the C4 position, leaving the cyclopropyl group and the oxazole ring intact.

The regioselectivity of these cross-coupling reactions can often be controlled by the choice of catalyst and reaction conditions. For instance, in the Sonogashira coupling of diiodopurines, the regioselectivity can be governed by the nature of the phosphine (B1218219) ligand on the palladium catalyst. rsc.org Similarly, in the Suzuki-Miyaura coupling of 2,4-dihalooxazoles, regioselective coupling can be achieved, followed by a subsequent Stille coupling at the other halogenated position. nih.gov This highlights the potential to selectively introduce a wide range of substituents at the C4 position of this compound.

The table below summarizes the expected chemo- and regioselective transformations of this compound based on established principles of cross-coupling reactions of halo-heterocycles.

| Reaction Type | Reagent | Expected Product | Selectivity |

| Suzuki Coupling | Arylboronic acid | 4-Aryl-5-cyclopropyl-1,3-oxazole | Regioselective at C4 |

| Sonogashira Coupling | Terminal alkyne | 4-Alkynyl-5-cyclopropyl-1,3-oxazole | Regioselective at C4 |

| Heck Coupling | Alkene | 4-Alkenyl-5-cyclopropyl-1,3-oxazole | Regioselective at C4 |

While the cyclopropyl group is generally stable under these conditions, its electronic influence on the oxazole ring could subtly affect the reaction kinetics. However, the primary determinant of regioselectivity remains the high reactivity of the C-I bond. libretexts.org Further functionalization of the cyclopropyl ring would likely require different reaction conditions that specifically target C-H activation or ring-opening of the cyclopropane, which would represent a distinct set of synthetic challenges and opportunities.

Computational and Theoretical Studies of 5 Cyclopropyl 4 Iodo 1,3 Oxazole

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. irjweb.com These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

An analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding a molecule's reactivity. irjweb.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is a key indicator of chemical stability and reactivity. irjweb.com

For 5-Cyclopropyl-4-iodo-1,3-oxazole (B6218476), the HOMO is expected to have significant contributions from the electron-rich iodine atom and the π-system of the oxazole (B20620) ring. The LUMO would likely be a π* anti-bonding orbital distributed over the oxazole ring. A smaller HOMO-LUMO gap would suggest higher reactivity, particularly in reactions involving charge transfer.

Illustrative Data Table: Predicted Frontier Orbital Energies (Note: The following values are representative for a molecule of this type and are not from a specific study on this compound.)

| Property | Predicted Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

The distribution of electron density within a molecule can be visualized through atomic charges and electrostatic potential (ESP) maps. These tools help identify electrophilic and nucleophilic sites. In this compound, the nitrogen atom in the oxazole ring is expected to be a region of negative potential (nucleophilic), while the hydrogen atoms of the cyclopropyl (B3062369) group and the area around the iodine atom would exhibit positive potential (electrophilic).

The iodine atom, being highly polarizable, can participate in halogen bonding, a type of non-covalent interaction where it acts as an electrophilic "donor" to a nucleophilic species. The ESP map would be critical in visualizing the "sigma-hole," a region of positive electrostatic potential on the iodine atom opposite the C-I bond, which is responsible for this interaction.

Computational methods can predict various spectroscopic properties, aiding in the characterization of the molecule.

NMR Coupling Constants: Advanced calculations can predict not only the chemical shifts (¹H and ¹³C) but also the through-bond and through-space coupling constants. For this molecule, predicting the coupling constants between the cyclopropyl protons and the adjacent carbon on the oxazole ring would be of particular interest.

Vibrational Modes: The calculation of vibrational frequencies (Infrared and Raman spectra) helps in identifying the characteristic bond stretches and bends. Key predicted vibrations for this compound would include the C-I stretch, the cyclopropyl C-H stretches, and the various stretching and bending modes of the oxazole ring.

Conformational Analysis of the Cyclopropyl Group and its Interaction with the Oxazole Ring

The orientation of the cyclopropyl group relative to the planar oxazole ring is a key conformational question. The cyclopropane (B1198618) ring can conjugate with adjacent π-systems, with the preferred conformation typically being one that maximizes this orbital overlap. researchgate.net The two primary conformations would be the "bisected" and "perpendicular" arrangements.

Theoretical calculations, such as a torsional energy profile scan around the bond connecting the cyclopropyl group to the oxazole ring, would reveal the most stable conformation and the energy barriers between different orientations. researchgate.net It is generally found that the bisected conformation, where the plane of the cyclopropyl ring is perpendicular to the plane of the π-system, allows for optimal electronic interaction. researchgate.net The presence of the bulky iodine atom at the adjacent position would also introduce steric factors that influence this conformational preference.

Density Functional Theory (DFT) Applications for Reaction Mechanism Elucidation

DFT is a powerful tool for investigating the mechanisms of chemical reactions, allowing for the mapping of reaction pathways and the characterization of transient species like transition states. irjweb.com For this compound, DFT could be applied to study its participation in various organic reactions, such as cross-coupling reactions (e.g., Suzuki, Sonogashira) at the iodo position.

A transition state is the highest energy point along a reaction coordinate, representing the "point of no return" in a chemical transformation. By locating and characterizing the transition state structure for a given reaction, chemists can understand the reaction's feasibility and predict its kinetics.

For a hypothetical Suzuki coupling reaction involving this compound, DFT calculations would model the key steps: oxidative addition of the C-I bond to a palladium(0) catalyst, transmetalation with a boronic acid derivative, and reductive elimination to form the final product. The calculations would provide the geometries and energies of the intermediates and, crucially, the transition states for each of these steps, revealing the rate-determining step of the reaction.

Illustrative Data Table: Predicted Activation Energy for a Hypothetical Reaction Step (Note: The following value is a representative example and is not from a specific study on this compound.)

| Reaction Step | Predicted Activation Energy (kcal/mol) |

| Oxidative Addition | 15.2 |

Reaction Energy Profiles and Kinetics

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating the mechanisms of chemical reactions involving complex organic molecules like this compound. By mapping the potential energy surface, researchers can identify transition states, intermediates, and the associated energy barriers, which govern the kinetics and thermodynamics of a reaction.

While specific DFT studies on the reactivity of this compound are not extensively documented in the literature, the principles can be illustrated by examining related systems. For instance, DFT calculations have been successfully employed to understand the divergent reactivity of dihydroisoquinolines with Meldrum's acid, where the substituents dictate the reaction pathway. acs.org In this context, the electronic properties of the cyclopropyl and iodo substituents on the oxazole ring are expected to significantly influence its reactivity. The electron-donating nature of the cyclopropyl group and the electron-withdrawing and leaving group ability of the iodine atom create a unique electronic environment that can be probed computationally.

A hypothetical reaction, such as a Suzuki or Stille coupling at the C4-position, would proceed through a series of steps including oxidative addition, transmetalation, and reductive elimination. DFT calculations could model the energy profile of this entire catalytic cycle. The energy barrier for the rate-determining step, often the oxidative addition of the C-I bond to a palladium catalyst, could be calculated. For example, in a study on Pd-catalyzed hydroamination, the rate-determining step was identified as the formation of an η3-allyl-Pd(II) intermediate with an energy barrier of 18.8 kcal/mol. acs.org

Table 1: Illustrative Reaction Energy Data for a Hypothetical Cross-Coupling Reaction of a Related Iodo-Heterocycle

| Reaction Step | Intermediate/Transition State | Relative Energy (kcal/mol) |

| Reactants | Aryl-Iodide + Pd(0) | 0.0 |

| Oxidative Addition TS | [Ar-Pd-I]‡ | +15.2 |

| Oxidative Addition Product | Ar-Pd(II)-I | -5.4 |

| Transmetalation TS | [Ar-Pd-R---I]‡ | +12.8 |

| Reductive Elimination TS | [Ar-R-Pd]‡ | +21.5 |

| Products | Ar-R + Pd(0) | -25.0 |

Note: This data is hypothetical and serves to illustrate the type of information obtained from reaction energy profile calculations.

Furthermore, DFT studies on cyclopropyl-substituted substrates in other reactions have shown that the cyclopropyl group can enhance reactivity compared to other alkyl substituents like cyclopentyl or cyclohexyl. acs.org This is often attributed to the unique electronic properties of the cyclopropyl group, which can stabilize adjacent positive charges or participate in conjugation.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations offer a computational microscope to observe the motion of atoms and molecules over time. For a molecule like this compound, MD simulations can reveal its conformational flexibility, solvation dynamics, and interactions with other molecules or materials.

MD simulations can also be used to calculate transport properties like diffusion coefficients. In simulations of silver iodide, the diffusion coefficient of the iodide ion was calculated to be 0.95 x 10⁻⁴ cm²/s at 300 K. mdpi.com While this is for an ionic crystal, similar methodologies could be applied to understand the diffusion of this compound in various solvents.

Table 2: Representative Parameters from a Molecular Dynamics Simulation of a Heterocyclic Molecule in Water

| Parameter | Value | Description |

| Simulation Time | 100 ns | Total time scale of the simulation. |

| Temperature | 298 K | The temperature at which the simulation is run. |

| Pressure | 1 atm | The pressure at which the simulation is run. |

| Force Field | OPLS-AA | A set of parameters to describe the potential energy of the system. |

| Solvent | TIP3P Water | The model used to represent water molecules. |

Note: This table represents typical parameters for an MD simulation and is not specific to this compound.

The transfer of iodide ions across liquid-liquid interfaces has also been investigated using MD simulations, revealing the formation of a "water cone" that facilitates the transfer process. acs.org This highlights the detailed mechanistic insights that can be gained from such simulations.

Quantitative Structure-Reactivity Relationship (QSRR) Modeling

Quantitative Structure-Reactivity Relationship (QSRR) models are statistical tools that correlate the chemical structure of a series of compounds with their measured reactivity. nih.gov These models are built on the principle that the structure of a molecule, encoded by molecular descriptors, determines its reactivity. nih.gov

For a series of substituted oxazoles, a QSRR model could be developed to predict their reactivity in a specific reaction, for instance, the rate of a cross-coupling reaction. The first step would be to synthesize a library of oxazole derivatives with varying substituents and measure their reaction rates experimentally. Then, a wide range of molecular descriptors would be calculated for each compound. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, partial charges).

The final step involves using statistical methods, such as multiple linear regression or machine learning algorithms like support vector machines, to build a mathematical equation that relates the descriptors to the observed reactivity. nih.gov

Table 3: Example of Molecular Descriptors Used in QSRR Modeling

| Descriptor | Type | Description |

| Molecular Weight | Constitutional | The mass of the molecule. |

| LogP | Physicochemical | The logarithm of the partition coefficient between octanol (B41247) and water. |

| HOMO Energy | Quantum Chemical | Energy of the Highest Occupied Molecular Orbital. |

| LUMO Energy | Quantum Chemical | Energy of the Lowest Unoccupied Molecular Orbital. |

| Dipole Moment | Quantum Chemical | A measure of the polarity of the molecule. |

| Atomic Charge on C4 | Quantum Chemical | The partial charge on the carbon atom bearing the iodine. |

QSRR models have been successfully applied to predict the retention behavior of various classes of compounds in chromatography. nih.gov While a specific QSRR model for the reactivity of this compound has not been reported, this methodology represents a powerful approach for future studies aimed at designing new oxazole derivatives with tailored reactivity.

Advanced Computational Models for Iodine-Containing Heterocycles

The presence of iodine in a heterocyclic molecule like this compound presents both opportunities and challenges for computational modeling. Iodine's large number of electrons and the importance of relativistic effects can make accurate calculations computationally expensive.

Advanced computational models are continuously being developed to address these challenges. These include:

Relativistic DFT Methods: These methods explicitly account for the effects of relativity, which are significant for heavy elements like iodine. This leads to more accurate predictions of properties such as bond lengths, bond energies, and spectroscopic parameters.

Multiscale Models: These models combine different levels of theory to study large and complex systems. For example, a quantum mechanics/molecular mechanics (QM/MM) approach could be used to study an enzyme-catalyzed reaction involving an iodine-containing substrate. The reactive center would be treated with a high level of QM theory, while the rest of the enzyme and solvent would be described by a less computationally demanding MM force field.

Machine Learning Potentials: These are a new generation of force fields for MD simulations that are trained on large datasets of quantum mechanical calculations. They can achieve accuracies close to QM methods but at a fraction of the computational cost, enabling simulations of larger systems for longer timescales.

The development of efficient methods for the synthesis of iodine-containing heterocycles is an active area of research. rsc.org Computational models can play a crucial role in understanding the mechanisms of these reactions and in designing more efficient catalysts. For example, iodine has been used as a catalyst for the synthesis of oxazoles, and computational studies could help to elucidate the role of the iodine catalyst in the reaction mechanism. researchgate.netresearchgate.net

Transformative Chemistry and Synthetic Utility of 5 Cyclopropyl 4 Iodo 1,3 Oxazole

Palladium-Catalyzed Cross-Coupling Reactions at the C4-Iodo Position

The presence of an iodine atom at the C4 position of the oxazole (B20620) ring makes 5-cyclopropyl-4-iodo-1,3-oxazole (B6218476) an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, enabling the introduction of a wide range of substituents at this position.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between an organohalide and an organoboron compound. In the case of this compound, the C4-iodo group can be readily coupled with various aryl, heteroaryl, or vinyl boronic acids or their esters. This reaction is typically catalyzed by a palladium(0) complex, generated in situ from a palladium(II) precursor, in the presence of a base. yonedalabs.comlibretexts.org

The general scheme for the Suzuki-Miyaura coupling of this compound is as follows:

Scheme 1: General Suzuki-Miyaura coupling of this compound.

Detailed research on analogous systems, such as the coupling of 4-iodoanisole (B42571) with phenylboronic acid, has demonstrated the efficiency of various palladium catalysts and ligands in driving these transformations. researchgate.netresearchgate.net The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and can be tailored to the specific coupling partners. For instance, the use of bulky, electron-rich phosphine (B1218219) ligands can enhance the catalytic activity.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Iodo-Heterocycles

| Entry | Aryl Halide | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |

| 1 | 4-Iodoanisole | Phenylboronic acid | PdNPs@g-C3N4-BLE | K2CO3 | Ethanol/Water | 95 | researchgate.net |

| 2 | 4-Iodopyrazole | Arylboronic acid | Pd(OAc)2 | KOAc | DMA | High | rsc.org |

| 3 | 5-Iodo-1,2,3-triazole | Arylboronic acid | Pd(NHC) complex | Cs2CO3 | Water | >90 | rsc.org |

These examples highlight the broad applicability and generally high efficiency of Suzuki-Miyaura couplings on iodo-substituted heterocycles, suggesting that this compound would be a highly effective substrate for generating a diverse library of 4-aryl or 4-vinyl-5-cyclopropyloxazoles.

Sonogashira, Heck, and Stille Couplings for Diversification

Beyond the Suzuki-Miyaura reaction, the C4-iodo position of this compound is amenable to other important palladium-catalyzed cross-coupling reactions, further expanding its synthetic utility.

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction, typically co-catalyzed by palladium and copper, would allow for the introduction of various substituted alkynyl groups at the C4 position of the oxazole ring, leading to the synthesis of 4-alkynyl-5-cyclopropyloxazoles. Studies on the Sonogashira coupling of 4-iodoisoxazoles have shown high yields, indicating the potential for similar success with the target compound. researchgate.net

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. masterorganicchemistry.comorganic-chemistry.orgyoutube.com This reaction would facilitate the synthesis of 4-alkenyl-5-cyclopropyloxazoles by reacting this compound with various alkenes. The stereoselectivity of the Heck reaction often favors the formation of the trans isomer. organic-chemistry.org

The Stille coupling utilizes an organotin reagent as the coupling partner for the organohalide. nih.gov This reaction offers a complementary approach to the Suzuki-Miyaura coupling for the formation of C-C bonds and is known for its tolerance of a wide range of functional groups.

Table 2: Overview of C-C Bond Forming Reactions at the C4-Iodo Position

| Reaction | Coupling Partner | Resulting Bond | Key Features |

| Sonogashira | Terminal Alkyne | C(sp)-C(sp2) | Introduction of alkynyl moieties |

| Heck | Alkene | C(sp2)-C(sp2) | Formation of substituted alkenes |

| Stille | Organotin Reagent | C(sp2)-C(sp2) | Broad functional group tolerance |

These reactions collectively provide a powerful toolkit for the chemical diversification of this compound, enabling the synthesis of a vast array of derivatives with tailored electronic and steric properties.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orgorganic-chemistry.orgnih.gov This reaction is of paramount importance in medicinal chemistry, as the resulting arylamines are common structural motifs in pharmaceuticals. The application of the Buchwald-Hartwig amination to this compound would provide a direct route to 4-amino-5-cyclopropyloxazole derivatives.

The reaction typically employs a palladium catalyst with a specialized phosphine ligand and a strong base. researchgate.netnih.gov The choice of ligand is critical and can influence the scope of the reaction with respect to both the amine and the aryl halide. The development of increasingly active and versatile catalyst systems has expanded the utility of this reaction to a wide range of substrates. organic-chemistry.org

Functional Group Transformations of the Cyclopropyl (B3062369) Moiety

The cyclopropyl group in this compound is not merely a spectator but can also participate in various chemical transformations, offering another avenue for molecular diversification. Its inherent ring strain and unique electronic properties make it susceptible to specific reactions. stackexchange.com

Ring-Opening Reactions

The three-membered ring of the cyclopropyl group is strained and can undergo ring-opening reactions under various conditions, such as with electrophiles or through radical pathways. deepdyve.comacs.orgyoutube.com These reactions can lead to the formation of linear alkyl chains or more complex acyclic structures, significantly altering the molecular scaffold. The specific outcome of the ring-opening reaction depends on the reagents and conditions employed. For instance, electrophilic attack can lead to the formation of a carbocationic intermediate that can be trapped by a nucleophile.

Selective Derivatization

While the cyclopropyl ring itself can be transformed, it is also possible to selectively functionalize the C-H bonds of the cyclopropyl group. Although challenging, methods for the direct C-H functionalization of cyclopropanes are emerging, which could allow for the introduction of various substituents without disrupting the three-membered ring. These transformations would provide access to a new class of derivatives with modified steric and electronic properties.

Strategic Incorporation into Complex Organic Architectures as a Building Block

The true synthetic power of this compound lies in its capacity as a modular building block for the construction of complex molecular architectures. The presence of an iodine atom at the C4 position of the electron-rich oxazole ring provides a chemically reactive "handle" for a wide array of cross-coupling reactions, which are fundamental tools for carbon-carbon and carbon-heteroatom bond formation.

The C-I bond is a common and effective precursor for numerous transition-metal-catalyzed reactions. This allows for the strategic introduction of various substituents at the 4-position of the oxazole core. For instance, palladium-catalyzed reactions such as Suzuki, Stille, and Sonogashira couplings can be employed to append aryl, heteroaryl, vinyl, or alkynyl groups. mdpi.com The Sonogashira reaction, in particular, which couples terminal alkynes with aryl or vinyl halides, is a powerful method for creating extended π-conjugated systems, which are of interest in material science. mdpi.com

Furthermore, the development of C-N cross-coupling reactions has opened avenues for linking the oxazole scaffold to nitrogen-containing moieties. While the amination of electron-rich halo-oxazoles can be challenging, specialized copper-catalyzed conditions have been developed that facilitate the coupling of iodo-oxazoles with N-H containing heterocycles. nih.gov This enables the synthesis of complex bi-heterocyclic structures that are often sought after in drug discovery programs. The ability to selectively functionalize the C4-position allows for the late-stage diversification of molecular scaffolds, a highly valuable strategy in the generation of compound libraries for biological screening.

The cyclopropyl group at the C5 position also plays a crucial role. It is a well-regarded "bioisostere" for phenyl rings and other larger groups, offering a way to improve metabolic stability, lipophilicity, and binding selectivity of a drug candidate without significantly increasing its molecular weight. nih.gov Its rigid, three-dimensional structure can enforce specific conformations, which can be critical for receptor binding. The synthesis of novel 1,3-oxazole sulfonamides bearing a cyclopropyl ring has been shown to yield potent tubulin polymerization inhibitors with significant anticancer activity. nih.gov

The following table summarizes potential cross-coupling reactions for which this compound could serve as a key substrate.

| Reaction Type | Catalyst System (Example) | Bond Formed | Introduced Moiety | Reference |

| Suzuki Coupling | Pd(PPh₃)₄, base | C-C | Aryl, Heteroaryl, Vinyl | mdpi.com |

| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI, base | C-C (sp) | Alkynyl | mdpi.com |

| Negishi Coupling | Pd(II) catalyst, organozinc reagent | C-C | Alkyl, Aryl | nih.gov |

| C-N Coupling | CuI, AgOBz, phenanthroline ligand | C-N | Aromatic N-heterocycles | nih.gov |

| C-H Activation/Arylation | Pd(OAc)₂ | C-C | (Hetero)aryl | researchgate.net |

Applications in Material Science and Optoelectronic Systems

The unique electronic nature of the oxazole ring, combined with the potential for creating extended conjugated systems via its iodo-functionality, positions this compound as a precursor for advanced materials with interesting photophysical and electronic properties.

Oxazole derivatives are known to exhibit fluorescence, and their emission properties can be finely tuned by the nature of the substituents on the heterocyclic ring. researchgate.netresearchgate.net The incorporation of π-conjugated systems at various positions of the oxazole can lead to fluorescent dyes with significant Stokes shifts and solvatochromic fluorescence. researchgate.net While the photophysical properties of this compound itself have not been reported, it serves as an excellent starting point for the synthesis of novel fluorophores.

Through cross-coupling reactions at the C4 iodo-position, various chromophoric units (e.g., styryl, aryl, or other heterocyclic systems) can be introduced. The electronic interplay between the electron-donating or -withdrawing nature of these new substituents, the oxazole core, and the cyclopropyl group would dictate the resulting absorption and emission maxima, as well as the fluorescence quantum yield. The development of new fluorescent probes is crucial for applications in biological imaging and sensing. nih.govnih.gov For example, isoxazole-based probes have been successfully employed as fluorescent tags for cellular imaging. nih.gov

The table below shows examples of photophysical properties for some substituted oxazole derivatives, illustrating the potential for this class of compounds.

| Oxazole Derivative Structure | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Reference |

| 2,5-Diphenyloxazole | 320 | 375 | 55 | researchgate.net |

| 2-(4-Methoxyphenyl)-5-phenyloxazole | 330 | 390 | 60 | researchgate.net |

| 2,5-Bis(4-methoxyphenyl)oxazole | 335 | 395 | 60 | researchgate.net |

| 2-(Naphthalen-2-yl)-5-phenyloxazole | 340 | 405 | 65 | researchgate.net |

In the field of optoelectronics, heterocyclic compounds, including oxazoles and the related 1,3,4-oxadiazoles, are extensively investigated for their use in Organic Light-Emitting Diodes (OLEDs). rsc.org These materials often function as electron-transporting layers (ETLs) or as host materials for phosphorescent emitters due to their inherent electron-deficient nature and high triplet energies.

This compound could be a valuable precursor for creating novel OLED materials. The iodo group can be used to synthesize larger, conjugated molecules through reactions like the Suzuki or Sonogashira couplings. These larger molecules could be designed to have specific HOMO/LUMO levels, high thermal stability, and good film-forming properties, all of which are critical for high-performance OLEDs. The development of new host materials is particularly important for achieving stable and efficient phosphorescent OLEDs. researchgate.net

Role in Advancing New Methodologies in Organic Synthesis

Beyond its direct application in the synthesis of complex targets, this compound and its analogues are valuable tools for the development and validation of new synthetic methodologies. The presence of a defined and reactive site (the C-I bond) on a stable heterocyclic core allows chemists to test the scope and limitations of novel chemical transformations.

For example, the development of new metal-catalyzed cross-coupling reactions requires a range of substrates to demonstrate their general applicability. An iodo-oxazole derivative like the title compound would be an excellent test case, particularly for methods aiming to be effective on electron-rich heterocycles. The successful coupling of various nucleophiles to the C4 position would showcase the utility of a new catalytic system. nih.gov

Furthermore, iodine-catalyzed reactions for the synthesis of oxazoles and other heterocycles are emerging as environmentally benign alternatives to metal-catalyzed processes. acs.org Substrates like this compound could also be used in the study of halogen-dance reactions or in the development of one-pot multi-step reaction sequences, which are of great interest for improving synthetic efficiency. nih.gov The development of modular synthetic routes to oxazoline (B21484) and oxazole derivatives highlights the importance of having a diverse toolkit of building blocks and reactions. nih.gov The synthesis of functionalized oxazoles via metal-free oxidative cyclization of enamides is another example of methodological advancement in this area. organic-chemistry.org

In essence, while this compound may not be a widely commercialized compound, its structure is emblematic of a modern synthetic building block—one that offers reactivity, stability, and functionality, paving the way for both the creation of novel molecules and the advancement of chemical synthesis itself.

Future Research Directions and Unexplored Avenues for 5 Cyclopropyl 4 Iodo 1,3 Oxazole

Development of Scalable and Environmentally Benign Synthetic Routes

The advancement of synthetic methodologies for 5-cyclopropyl-4-iodo-1,3-oxazole (B6218476) that are both scalable and environmentally conscious is a critical first step. Current approaches to substituted oxazoles often rely on multi-step sequences that may not be efficient for large-scale production. researchgate.net Future research should focus on developing one-pot or domino reactions that minimize waste and improve atom economy.

One promising avenue is the direct synthesis from readily available carboxylic acids and isocyanides. acs.orgnih.gov A potential route could involve the use of cyclopropanecarboxylic acid derivatives and an iodinated isocyanide or a subsequent iodination step. Green chemistry principles should be at the forefront of this research, exploring the use of water as a solvent and iodine-catalyzed aerobic oxidation, which avoids toxic peroxides and transition metals. researchmap.jpresearchgate.net

| Parameter | Traditional Method | Proposed Green Alternative |

| Starting Materials | Multi-step synthesis from precursors | Cyclopropanecarboxylic acid, iodinated isocyanide |

| Solvent | Organic solvents (e.g., DMF) | Water, ionic liquids nih.gov |

| Catalyst/Reagent | Stoichiometric toxic reagents | Iodine, air (aerobic oxidation) researchgate.net |

| Waste | Significant by-products | Minimal, recyclable components acs.org |

Furthermore, the development of solid-phase synthesis methodologies could facilitate the creation of libraries of derivatives for high-throughput screening.

Advanced Spectroscopic Characterization for Deeper Mechanistic Insights

A thorough understanding of the structural and electronic properties of this compound is essential for predicting its reactivity. While standard spectroscopic techniques like ¹H and ¹³C NMR are routine thepharmajournal.com, advanced methods can provide deeper mechanistic insights.

Two-dimensional NMR techniques, such as HSQC and HMBC, can be employed to unambiguously assign all proton and carbon signals, which is particularly important for complex derivatives. The acidity of the C(2)-H proton of the oxazole (B20620) ring is a known feature, and its pKa can be experimentally determined to understand its potential for deprotonation and subsequent functionalization. tandfonline.comwikipedia.org

Vibrational spectroscopy, including FT-IR and Raman, can provide valuable information about the bonding within the molecule. esisresearch.orgresearchgate.net Computational studies using Density Functional Theory (DFT) can complement experimental data by predicting vibrational frequencies, electronic transitions, and molecular orbitals (HOMO/LUMO), offering insights into the molecule's reactivity and potential for charge transfer in various reactions. esisresearch.org

| Spectroscopic Technique | Information Gained |

| ¹H and ¹³C NMR | Basic structural confirmation and chemical environment of nuclei. thepharmajournal.com |

| 2D NMR (COSY, HSQC, HMBC) | Unambiguous assignment of complex spectra and connectivity. |

| FT-IR and Raman | Identification of functional groups and vibrational modes of the ring system. esisresearch.org |

| UV-Vis Spectroscopy | Information on electronic transitions and conjugation. esisresearch.org |

| High-Resolution Mass Spectrometry | Accurate mass determination and fragmentation patterns for structural elucidation. |

| X-ray Crystallography | Definitive three-dimensional structure and intermolecular interactions. |

Novel Reactivity and Cascade Transformations for Complex Molecular Assembly

The true potential of this compound lies in its capacity for novel chemical transformations. The iodo-substituent is a prime handle for a variety of cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Heck couplings, allowing for the introduction of diverse aryl, alkynyl, and vinyl groups at the C4-position. nih.govyoutube.com The development of regioselective cross-coupling methods is crucial when dealing with di- or tri-halogenated oxazoles. acs.org

Beyond simple cross-coupling, the design of cascade or domino reactions initiated at the iodo-position could lead to the rapid assembly of complex molecular architectures. For instance, a sequence involving a Sonogashira coupling followed by an intramolecular cyclization could be envisioned to construct fused heterocyclic systems. The cyclopropyl (B3062369) group itself can participate in various transformations, including ring-opening reactions under specific conditions, further expanding the synthetic possibilities.

Integration with Flow Chemistry and Automated Synthesis Platforms

To accelerate the exploration of the chemical space around this compound, the integration of its synthesis with modern technologies like flow chemistry and automated platforms is paramount. Continuous flow reactors offer significant advantages over traditional batch synthesis, including enhanced safety, better process control, and easier scalability. nih.govnih.gov

The synthesis of substituted oxazoles has already been successfully demonstrated in flow systems, often leading to higher yields and shorter reaction times. beilstein-journals.orguc.ptresearchgate.net An automated flow platform could be developed to rapidly screen different reaction conditions and substrates for the synthesis and subsequent functionalization of the target molecule. This approach would enable the efficient generation of a library of derivatives for biological screening or materials science applications. The use of packed-bed reactors with solid-supported reagents and in-line purification can further streamline the synthetic process. beilstein-journals.org

| Parameter | Batch Synthesis | Flow Synthesis |

| Reaction Time | Hours to days | Seconds to minutes mdpi.com |

| Scalability | Difficult, requires re-optimization | Straightforward by running longer or in parallel |

| Safety | Handling of hazardous intermediates | In situ generation and consumption of reactive species acs.org |

| Process Control | Limited control over temperature and mixing | Precise control over reaction parameters nih.gov |

| Reproducibility | Can be variable | High reproducibility nih.gov |

Exploration of Supramolecular Interactions and Self-Assembly Properties

The presence of a halogen atom, specifically iodine, on the oxazole ring opens up avenues for exploring its supramolecular chemistry. The iodine atom can act as a halogen bond donor, a highly directional non-covalent interaction that can be used to control the self-assembly of molecules in the solid state. nih.gov

Future research could focus on co-crystallization studies of this compound with various halogen bond acceptors to construct novel supramolecular architectures such as tapes, sheets, and frameworks. Understanding and harnessing these interactions could lead to the design of new materials with tailored properties, such as liquid crystals or functional organic solids. The interplay between halogen bonding and other non-covalent interactions, like hydrogen bonding and π-π stacking, will be a key area of investigation.

Q & A

Q. What synthetic methodologies are effective for introducing iodine at the 4-position of 1,3-oxazole derivatives?

Iodination typically employs electrophilic substitution using iodine monochloride (ICl) with Lewis acids (e.g., AlCl₃) or hypervalent iodine reagents like (diacetoxyiodo)benzene. These methods enable regioselective iodination under mild conditions, as demonstrated in cycloaddition reactions with nitrile oxides . For 5-cyclopropyl substitution, pre-functionalization via cyclopropanation of propargyl precursors followed by iodination is recommended .

Q. Which spectroscopic techniques are essential for characterizing 5-Cyclopropyl-4-iodo-1,3-oxazole?

Critical techniques include:

- ¹H/¹³C NMR : Iodine’s electronegativity causes deshielding of adjacent protons (e.g., H-5) and downfield shifts in carbon signals.

- HRMS : Confirms molecular formula (e.g., [M+H]+ for C₇H₇INO).

- FT-IR : Identifies oxazole ring vibrations (C=N stretch ~1600 cm⁻¹) and cyclopropyl C-H bending (~3050 cm⁻¹).

- RP-HPLC : Validates purity (>95%) using C18 columns and acetonitrile/water gradients .

Q. How can researchers optimize cyclopropane ring formation in oxazole derivatives?

Cyclopropanation via [2+1] strategies using dichlorocarbene (CHCl₃/KOH) under phase-transfer catalysis (e.g., tetrabutylammonium bromide) achieves high yields. Post-synthetic iodination with ICl preserves the cyclopropyl ring integrity. Reaction monitoring via TLC and GC-MS ensures minimal side products .

Advanced Research Questions

Q. What computational approaches predict regioselectivity and stability of this compound?

Density Functional Theory (DFT) at the B3LYP/6-31G* level models electronic effects, showing iodine’s electron-withdrawing nature stabilizes the oxazole ring. Natural Bond Orbital (NBO) analysis reveals charge distribution, explaining preferential iodination at the 4-position. Solvent effects (PCM model) and X-ray crystallography (SHELX-refined structures ) validate computational predictions .

Q. How does the cyclopropyl group influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

The strained cyclopropane ring enhances electrophilicity at the 4-iodo position, enabling efficient palladium-catalyzed couplings. Steric hindrance from the cyclopropyl group requires bulky ligands (e.g., SPhos) to prevent β-hydride elimination. Kinetic studies (GC-MS monitoring) and Hammett plots quantify rate enhancements compared to non-cyclopropyl analogs .

Q. What strategies resolve contradictions in cytotoxicity data between in vitro and invertebrate models?

Discrepancies may arise from metabolic stability differences. Solutions include:

- Metabolic Profiling : Incubate compounds with liver microsomes to identify degradation products.

- Formulation Adjustments : Use liposomal encapsulation to improve bioavailability in Daphnia magna assays .

- Orthogonal Assays : Validate toxicity via Caenorhabditis elegans models and compare LC₅₀ values across species .

Methodological Considerations

Q. How to address challenges in crystallizing this compound for X-ray analysis?

Slow vapor diffusion (ether into dichloromethane) promotes single-crystal growth. Heavy-atom effects from iodine enhance diffraction resolution. SHELXL refinement incorporates anisotropic displacement parameters for iodine and cyclopropyl carbons, improving structure accuracy .

Q. What protocols ensure reproducibility in synthesizing iodo-oxazole derivatives?

Standardize reaction conditions:

- Temperature Control : Maintain −20°C during iodination to minimize byproducts.

- Purification : Use silica gel chromatography (hexane:EtOAc, 4:1) followed by recrystallization (ethanol/water).

- Quality Control : Validate batch consistency via ¹H NMR and melting point analysis (±2°C) .

Data Analysis and Validation

Q. How to interpret isotopic patterns in mass spectra of iodine-containing oxazoles?

Iodine’s natural isotope (¹²⁷I, 100%) simplifies HRMS interpretation. For ESI-MS/MS, dominant fragments include [M-I]+ and cyclopropyl ring-opening products (m/z 96, C₅H₆N+). Compare with NIST reference spectra .

Q. What statistical methods reconcile variability in biological activity data?

Apply ANOVA with post-hoc Tukey tests to compare LC₅₀ values across replicates. Use principal component analysis (PCA) to correlate structural features (e.g., logP, polar surface area) with toxicity trends. Report 95% confidence intervals for dose-response curves .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.